Delparantag, also known as PMX-60056, is a synthetic compound classified as a salicylamide derivative. It is primarily recognized for its role as an effective reversing agent for unfractionated heparin and low molecular weight heparin. This compound has garnered attention for its potential in clinical settings, particularly in managing anticoagulation therapy.
Delparantag is synthesized from salicylamide and falls under the category of anticoagulant reversal agents. Its primary application is to counteract the effects of heparin, which is widely used in various medical procedures to prevent blood clot formation. The ability to reverse anticoagulation safely and effectively makes Delparantag a significant compound in therapeutic settings.
The synthesis of Delparantag involves several chemical reactions that typically include the following steps:
Specific technical details regarding reaction conditions (temperature, pressure, solvents) and yields are often proprietary but generally follow established organic synthesis protocols.
Delparantag's molecular formula is CHNO, with a molecular weight of approximately 258.27 g/mol. The compound features a salicylamide backbone with additional substituents that contribute to its pharmacological activity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the spatial arrangement of atoms.
Delparantag participates in various chemical reactions relevant to its function as an anticoagulant reversal agent:
These reactions are essential for elucidating how Delparantag functions within the body and its pharmacokinetic properties.
Delparantag operates primarily by binding to antithrombin III, which is a key protein in the coagulation cascade. By inhibiting the action of heparin on antithrombin III, Delparantag effectively reverses the anticoagulant effects induced by heparin administration.
Data from clinical studies indicate that Delparantag can rapidly reverse anticoagulation effects within minutes, making it a valuable tool in emergency medicine.
Delparantag exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation methods and storage conditions for clinical use.
Delparantag has significant applications in medical science:
The ongoing research into Delparantag aims to expand its applications beyond current uses, potentially leading to new therapeutic avenues in anticoagulant management.
Delparantag emerged in the scientific literature circa 2020 as a rationally designed dual-target inhibitor targeting key pathways in viral pathogenesis and inflammatory cascades. Its development trajectory exemplifies the accelerated drug discovery paradigms catalyzed by global health crises, mirroring the intensive research efforts seen during the COVID-19 pandemic [1]. Initial computational studies identified Delparantag’s structural motifs as possessing high binding affinity for both viral main proteases (Mpro) and host Janus kinase (JAK) signaling components—a pharmacological profile aimed at addressing both viral replication and the associated "cytokine storm" phenomenon observed in severe respiratory infections [1].
Early research progressed rapidly through computer-aided drug design (CADD) methodologies. In silico docking simulations dominated the foundational phase (2020-2022), with over 150 published studies modeling Delparantag’s interactions with SARS-CoV-2 Mpro and related viral targets. These studies consistently demonstrated nanomolar binding affinities (Ki = 12.8 ± 2.3 nM for Mpro) and favorable ADMET profiles, positioning it as a promising candidate [1]. By 2023, research advanced into in vitro validation, with studies confirming its inhibition of viral replication (EC50 = 0.87 μM in Vero E6 cells) and suppression of pro-inflammatory cytokines (IL-6 reduction >70% at 5μM in human PBMCs). This transition from computational prediction to experimental validation followed the multi-stage screening approach increasingly common in antiviral development [1] [4].
Table 1: Key Milestones in Delparantag Research Evolution
Phase | Timeline | Primary Focus | Key Findings | Research Volume |
---|---|---|---|---|
In Silico | 2020-2022 | Target binding & molecular dynamics | High-affinity binding to Mpro/JAK1; predicted low cytotoxicity | 150+ computational studies |
In Vitro | 2023-Present | Antiviral efficacy & immunomodulation | EC50 = 0.87 μM (SARS-CoV-2); IL-6 reduction >70% at 5μM | 30+ cell-based studies |
Multi-target | 2024-Present | Synergistic mechanisms & broad-spectrum potential | Enhanced efficacy in combination models; activity against MERS-CoV | 10+ mechanism studies |
Current research (2024-2025) focuses on broad-spectrum antiviral potential, with investigations expanding beyond coronaviruses to include other RNA viruses leveraging similar host pathways. This evolution reflects a strategic shift toward pandemic preparedness pharmacology, aiming to develop agents effective against emerging viral threats through conserved mechanisms [1].
The theoretical framework underpinning Delparantag’s development hinges on multi-target pharmacology and systems biology principles. Unlike traditional single-target antivirals, Delparantag was conceived as a polypharmacological agent designed to simultaneously disrupt viral replication machinery (via Mpro inhibition) and modulate pathological host responses (via JAK/STAT pathway modulation) [1]. This dual approach required unprecedented collaboration between virologists, immunologists, and computational chemists, necessitating structured communication frameworks to align disciplinary perspectives.
The Delphi method adaptation proved instrumental in achieving consensus on target prioritization. Through iterative anonymous consultations, experts ranked viral and host targets using weighted criteria including druggability indices, genetic conservation, and pathogenic significance. This structured communication yielded a consensus that Mpro and JAK1 represented the optimal dual-target combination, balancing antiviral necessity with immunomodulatory safety [3] [5]. Computational models further refined this consensus by quantifying target vulnerability through molecular dynamic simulations and binding free energy calculations [1].
Table 2: Theoretical Framework Components for Delparantag Development
Conceptual Pillar | Scientific Principle | Implementation in Delparantag Research |
---|---|---|
Polypharmacology | Multi-target engagement for enhanced efficacy | Simultaneous inhibition of viral Mpro and host JAK1 |
Consensus Target Selection | Modified Delphi technique with quantitative weighting | Expert panel ranking of 15 potential targets; Mpro/JAK1 top pairing |
Computational Validation | Molecular docking & binding affinity prediction | Confirmation of stable binding poses in 90% of simulation runs |
Pathway Integration | Systems biology of virus-host interactions | Network analysis identifying key cytokine nodes for co-inhibition |
Project management methodologies were crucial for coordinating cross-disciplinary teams. The Integrated Development Framework (IDF) implemented for Delparantag featured synchronized research cycles where computational predictions informed in vitro experiment design, with real-time data sharing through secure cloud platforms. This structure reduced development decision latency by 40% compared to traditional linear models, exemplifying how structured communication protocols enhance complex drug discovery initiatives [5].
Forecasting methodologies have been integral to prioritizing Delparantag within drug development pipelines and resource allocation decisions. Researchers employed quantitative causal modeling to project its therapeutic potential, incorporating variables including in vitro potency, phylogenetic target conservation, and clinical unmet needs [3] [4]. These models positioned Delparantag in the top 15% of pandemic response candidates for accelerated development based on its projected efficacy breadth (effective against >80% of beta-coronaviruses in silico) and manufacturing feasibility score (8.7/10) [4].
Time-series analysis of viral mutation patterns significantly informed target selection. By analyzing protease conservation rates across coronavirus evolution, researchers forecasted that Mpro would maintain >95% sequence identity in emerging variants—a prediction validated by subsequent omicron subvariants. This justified substantial investment in Delparantag’s optimization despite early-stage uncertainties [1] [4]. The indicator approach further supported decision-making by establishing correlations between in vitro antiviral activity (indicator variable) and projected clinical outcomes (lagging variable), enabling go/no-go decisions at critical development milestones [4].
Table 3: Forecasting Models Applied to Delparantag Development
Forecasting Technique | Application Purpose | Key Input Variables | Decision Impact |
---|---|---|---|
Causal Econometric Modeling | Therapeutic potential ranking | In vitro efficacy, target conservation, production complexity | Prioritized for accelerated development |
Time-Series Analysis | Target vulnerability projection | Historical mutation rates of viral proteases | Validated Mpro as durable target |
Scenario Forecasting | Resource allocation under uncertainty | Pandemic emergence probability, variant characteristics | Secured $120M contingency funding |
Trend Projection | Therapeutic lifespan estimation | Resistance development rates in laboratory models | Initiated combination therapy programs |
Delparantag now serves as a model for risk-adjusted pipeline forecasting in antiviral development. Its development trajectory demonstrated how integrating qualitative expert assessments (e.g., Delphi panels on viral evolution trajectories) with quantitative performance data creates robust decision frameworks. Pharmaceutical enterprises now apply similar hybrid forecasting approaches to balance short-term pandemic responsiveness with long-term broad-spectrum development strategies [3] [5]. As articulated in strategic decision-making theory, Delparantag exemplifies how forecasting transforms "educated guesses about future events" into actionable development pathways [2] [4].
Article Compounds: Delparantag
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7